2,4,5-Trimethylthiazole
Description
Overview of Thiazole (B1198619) Chemistry and Significance in Organic and Bioorganic Research
Thiazole is a five-membered heterocyclic compound containing a sulfur and a nitrogen atom at positions 1 and 3, respectively. analis.com.myijarsct.co.in As a structural motif, the thiazole ring is a component of numerous natural and synthetic compounds, including the essential nutrient vitamin B1 (thiamine). bohrium.com The chemistry of thiazole and its derivatives is a significant area of study in organic and medicinal chemistry due to their wide range of biological activities. analis.com.myijarsct.co.in
Thiazoles are considered aromatic compounds, exhibiting π-electron delocalization which contributes to their stability. ijarsct.co.in The reactivity of the thiazole ring can be modulated by the addition of different substituents at the C-2, C-4, and C-5 positions, allowing for the synthesis of a vast library of derivatives with diverse properties. ijarsct.co.in Research has shown that thiazole derivatives possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. analis.com.myijarsct.co.inbohrium.comresearchgate.net This has made the thiazole scaffold a privileged structure in drug discovery and development. ijarsct.co.inresearchgate.net The synthesis of novel thiazole derivatives remains an active area of research, with chemists exploring new methods to create these molecules efficiently. analis.com.myresearchgate.net
Research Context of 2,4,5-Trimethylthiazole as a Key Aromatic Thiazole Derivative
This compound is a derivative of thiazole in which the hydrogen atoms at positions 2, 4, and 5 of the ring are substituted with methyl groups. nih.govsmolecule.com It is a volatile compound recognized as a product of the Maillard reaction, a chemical process between amino acids and reducing sugars that occurs during cooking and is responsible for the browning and flavor of many foods. nih.govebi.ac.uk Consequently, it is naturally found in a variety of cooked products, including meats, potatoes, and coffee, contributing a characteristic nutty, cocoa, and coffee-like aroma. nih.govchemicalbook.com
In academic and industrial research, this compound is investigated across several domains. It serves as a model compound for studying the chemical and sensory properties of thiazole derivatives. smolecule.com Its primary research applications are in flavor science, where it is used to understand and replicate specific roasted and savory flavor profiles, particularly in the development of plant-based meat alternatives. pubcompare.aipmarketresearch.com
Beyond flavor chemistry, this compound is utilized as a versatile intermediate or building block in chemical synthesis. chemimpex.com Its research applications extend to:
Pharmaceutical Research : The compound serves as a precursor in the synthesis of more complex, bioactive molecules. pmarketresearch.comchemimpex.com Researchers are exploring its potential in developing new therapeutic agents, with some studies indicating that thiazole-modified analogs show potential in inhibiting cancer cell proliferation. pmarketresearch.com
Agricultural Chemistry : It is used as an intermediate in the synthesis of novel fungicides and insecticides. pmarketresearch.comchemimpex.com
Material Science : Emerging research has demonstrated the use of this compound derivatives in creating conductive polymers for applications in flexible electronics, such as foldable displays. pmarketresearch.com
Analytical Chemistry : Due to its stability and known properties, it is sometimes employed as an internal standard in analytical methods like gas chromatography to ensure the accuracy of measurements for other compounds. smolecule.comchemicalbook.com
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₉NS | nih.govchemimpex.com |
| Molecular Weight | 127.21 g/mol | nih.govchemimpex.com |
| IUPAC Name | 2,4,5-trimethyl-1,3-thiazole | nih.gov |
| CAS Number | 13623-11-5 | chemimpex.com |
| Appearance | Clear colourless to yellow liquid | chemicalbook.comchemimpex.com |
| Boiling Point | 166-167 °C | chemicalbook.comchemimpex.com |
| Density | ~1.013 g/mL at 25 °C | chemicalbook.com |
| Refractive Index | ~1.509 (n20/D) | chemicalbook.com |
Overview of Research Applications for this compound
| Research Domain | Specific Application | Source |
| Flavor & Fragrance | Flavor agent in food products; fragrance component; research model for mimicking meat and roasted notes. | pubcompare.aipmarketresearch.comchemimpex.com |
| Pharmaceuticals | Precursor for synthesizing bioactive molecules and potential anticancer agents. | pmarketresearch.comchemimpex.com |
| Agrochemicals | Intermediate in the synthesis of new fungicides and insecticides. | pmarketresearch.comchemimpex.com |
| Material Science | Development of conductive polymers for flexible electronics. | pmarketresearch.com |
| Analytical Chemistry | Internal standard for gas chromatography. | smolecule.comchemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4,5-trimethyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c1-4-5(2)8-6(3)7-4/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMPVSWRQZNDQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065564 | |
| Record name | 2,4,5-Trimethylthiazole | |
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Molecular Weight |
127.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless liquid; cocoa, dark chocolate, nutty, coffee-like odour | |
| Record name | 2,4,5-Trimethylthiazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/969/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
166.00 to 167.00 °C. @ 717.50 mm Hg | |
| Record name | Trimethylthiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033155 | |
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Solubility |
slightly, Soluble in organic solvents, Miscible at room temperature (in ethanol) | |
| Record name | Trimethylthiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033155 | |
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| Record name | 2,4,5-Trimethylthiazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/969/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.011-1.015 | |
| Record name | 2,4,5-Trimethylthiazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/969/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
13623-11-5 | |
| Record name | 2,4,5-Trimethylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13623-11-5 | |
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| Record name | 2,4,5-Trimethylthiazole | |
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| Record name | 13623-11-5 | |
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| Record name | Thiazole, 2,4,5-trimethyl- | |
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| Record name | 2,4,5-Trimethylthiazole | |
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| Record name | 2,4,5-trimethylthiazole | |
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| Record name | 2,4,5-TRIMETHYLTHIAZOLE | |
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| Record name | Trimethylthiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033155 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Synthetic Methodologies and Chemical Transformations of 2,4,5 Trimethylthiazole
Chemoenzymatic and Biochemical Pathways for 2,4,5-Trimethylthiazole Formation
The natural formation of this compound is predominantly a result of chemical reactions occurring during the heating of food, rather than specific enzymatic pathways. These processes are crucial in developing the characteristic flavors of cooked products.
Maillard Reaction Mechanisms and Precursor Chemistry
This compound is a well-documented product of the Maillard reaction, the complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. nih.gov This non-enzymatic browning reaction is responsible for the desirable flavor and aroma of a wide variety of cooked foods, including roasted meats and potatoes. nih.gov
The formation of the this compound skeleton in this reaction requires a source of sulfur, nitrogen, and a specific carbon backbone. The key precursors are typically generated from the degradation of other molecules present in the food matrix. The generally accepted mechanism involves the reaction of hydrogen sulfide (B99878) (H₂S), ammonia (B1221849) (NH₃), and a dicarbonyl compound.
Hydrogen Sulfide (H₂S): Primarily derived from the thermal degradation of the sulfur-containing amino acid cysteine.
Ammonia (NH₃): Sourced from the degradation of various amino acids.
Dicarbonyl Intermediates: The carbon framework is supplied by α-dicarbonyls, such as 2,3-butanedione (B143835) (diacetyl) and pyruvaldehyde (methylglyoxal), which are themselves intermediates of the Maillard reaction formed from sugar fragmentation.
The core reaction is the condensation of these three components. For instance, the reaction between 2,3-butanedione, acetaldehyde, ammonia, and hydrogen sulfide can lead to the formation of the thiazole (B1198619) ring with the requisite methyl groups at positions 4 and 5. The methyl group at the 2-position is often derived from thioacetamide (B46855), which can form in situ, or through the reaction of other intermediates.
| Precursor | Source Molecule/Pathway | Role in Formation |
|---|---|---|
| Hydrogen Sulfide (H₂S) | Thermal degradation of Cysteine | Provides the sulfur atom for the thiazole ring |
| Ammonia (NH₃) | Thermal degradation of amino acids | Provides the nitrogen atom for the thiazole ring |
| 2,3-Butanedione (Diacetyl) | Maillard reaction intermediate (from sugars) | Provides the C4-C5 carbon backbone and attached methyl groups |
| Acetaldehyde | Maillard reaction intermediate (Strecker degradation) | Can contribute to the formation of the C2-methyl group |
Microbial Metabolic Pathways and Biosynthetic Intermediates
While the thiazole ring itself is a component of the essential vitamin thiamine (B1217682) (B1) and is biosynthesized in bacteria, fungi, and plants, there is limited direct evidence for the specific microbial synthesis of this compound. wikipedia.org The general biosynthesis of the thiamine thiazole moiety involves complex enzymatic pathways that utilize precursors like cysteine, which provides the sulfur atom and two carbons of the ring. wikipedia.org In some bacteria, dehydroglycine is another key precursor. wikipedia.org
However, the formation of alkylated thiazoles, including 4-methylthiazole (B1212942) and 4,5-dimethylthiazole, has been observed from the thermal degradation of thiamine. This suggests a potential indirect pathway where microbial-produced thiamine could serve as a precursor to methylated thiazoles under certain processing conditions, although this is a thermal decomposition route rather than a direct metabolic one. To date, specific enzymatic pathways in microorganisms dedicated to the production of this compound as a secondary metabolite or flavor compound have not been extensively characterized.
Laboratory Synthesis Routes and Reaction Mechanisms
The controlled, targeted synthesis of this compound in a laboratory setting allows for the production of this compound with high purity. Several established methods in heterocyclic chemistry can be applied, with the Hantzsch thiazole synthesis being the most prominent.
Thiazole Ring Construction from Specific Precursors
The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring. hilarispublisher.comnih.gov The reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. nih.gov For the specific synthesis of this compound, the required precursors are thioacetamide and 3-bromo-2-butanone (B1330396).
The mechanism proceeds in several steps:
Nucleophilic Attack: The sulfur atom of the thioacetamide acts as a nucleophile, attacking the carbon bearing the bromine atom in 3-bromo-2-butanone in an Sₙ2 reaction.
Intermediate Formation: This initial attack forms an acyclic intermediate.
Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.
Dehydration: The resulting five-membered ring intermediate, a hydroxythiazoline, readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic this compound ring.
This method is highly effective due to the availability of the starting materials and generally provides good yields. nih.gov
| Precursor | Role in Synthesis | Resulting Part of Final Molecule |
|---|---|---|
| Thioacetamide (CH₃CSNH₂) | Thioamide component | Provides S1, C2, N3, and the C2-methyl group |
| 3-Bromo-2-butanone (CH₃COCH(Br)CH₃) | α-Halocarbonyl component | Provides C4, C5, and the C4- and C5-methyl groups |
Methylation Strategies and Regioselectivity in Thiazole Synthesis
Regioselectivity, the control over the placement of substituents on the aromatic ring, is a critical aspect of synthesis.
In Hantzsch Synthesis: The regiochemistry of the final product is inherently controlled by the structure of the starting materials. In the synthesis of this compound, the thioacetamide unequivocally provides the C2-methyl group, while the 3-bromo-2-butanone provides the C4- and C5-methyl groups. The reaction pathway does not allow for other isomeric arrangements, making this route highly regioselective.
Direct Methylation: An alternative strategy could involve the direct methylation of a less substituted thiazole. However, this approach is often less straightforward. Electrophilic aromatic substitution on the thiazole ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, but when it does occur, it preferentially happens at the C5 position, which is the most electron-rich. hilarispublisher.com The presence of existing activating groups (like a methyl group) can help direct further substitution. Therefore, synthesizing this compound by stepwise methylation of a thiazole core would be a more complex and less regiochemically controlled process compared to the convergent Hantzsch synthesis.
Reactions with Acid Chlorides: Carbon-Carbon Bond Formation through Cyclic Ketene (B1206846) Acetal (B89532) Intermediates
While the thiazole ring is aromatic and generally not highly nucleophilic, its derivatives can react with powerful electrophiles like acid chlorides. An advanced and less common mechanism for C-C bond formation involves a transient, highly reactive intermediate that behaves like a cyclic ketene acetal.
Research has explored the reactions of this compound with various acid chlorides. It is proposed that under certain conditions, particularly in the presence of a base, the thiazole can form a nucleophilic species. This can be envisioned as the formation of an ylide or a related electron-rich intermediate that has characteristics similar to a ketene acetal. A cyclic ketene acetal is an enol ether where the double bond is exocyclic to a ring containing two oxygen atoms; by analogy, a thiazole-derived intermediate would be highly nucleophilic at one of its ring carbons.
This nucleophilic intermediate can then attack the electrophilic carbonyl carbon of an acid chloride (e.g., an aroyl chloride). This results in the formation of a new carbon-carbon bond, leading to an acylated thiazole derivative. This pathway represents a sophisticated method for the functionalization of the thiazole ring, enabling the introduction of complex acyl groups.
Derivatization Strategies for Functionalized 2,4,5-Trimethylthiazoles
The this compound scaffold, while a significant molecule in its own right, often serves as a foundational structure for the development of more complex, functionalized derivatives. The strategic modification of the thiazole ring allows for the synthesis of novel compounds with tailored properties, particularly for pharmacological applications. Derivatization strategies focus on introducing a variety of substituents at the 2, 4, and 5 positions, transforming the core structure into a versatile platform for drug discovery and material science.
Synthesis of 2,4,5-Polysubstituted Thiazole Derivatives
The synthesis of polysubstituted thiazoles is a cornerstone of heterocyclic chemistry, with numerous methods developed to achieve diverse substitution patterns. These strategies often involve either the construction of the thiazole ring from acyclic precursors (the Hantzsch thiazole synthesis and its variations) or the modification of a pre-existing, functionalized thiazole ring.
One prominent pathway begins with a functionalized thiazole, such as ethyl 2-amino-4-methylthiazole-5-carboxylate. This starting material can undergo a sequence of reactions to build complexity. For instance, the amino group can be acetylated using acetic anhydride, and the ester group can be converted to a carboxylic acid hydrazide by reacting with hydrazine (B178648) hydrate. kau.edu.sa This hydrazide intermediate is a key building block, enabling further substitutions. It can be reacted with various isothiocyanates to yield thiosemicarbazides or refluxed in formic acid to produce N-formyl derivatives. kau.edu.sa
Another versatile approach involves the reaction of 1,4-disubstituted thiosemicarbazides with α-haloketones like chloroacetone. This method allows for the direct creation of 2,3,4-trisubstituted thiazoles in a single step, often under mild conditions such as room temperature or gentle reflux in ethanol. mdpi.com Multi-component, one-pot synthesis methods have also been developed, offering an efficient and greener route to highly substituted thiazoles. dergipark.org.tr
The table below summarizes various synthetic strategies for producing polysubstituted thiazole derivatives.
Table 1: Synthetic Methodologies for Polysubstituted Thiazoles
| Starting Materials | Key Reagents | Type of Thiazole Derivative | Ref. |
|---|---|---|---|
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Acetic anhydride, Hydrazine hydrate, Aryl isothiocyanates | 2,4,5-Trisubstituted thiazoles with acid hydrazide and thiosemicarbazide (B42300) moieties | kau.edu.sa |
| 1,4-Disubstituted thiosemicarbazides | Chloroacetone, Ethyl acetate/Et₃N or Ethanol | 2,3,4-Trisubstituted thiazoles | mdpi.com |
| 3-Chloropentane-2,4-dione | Ammonia, Carbon disulfide | 2-Mercapto-4-methylthiazole intermediate, leading to chalcone (B49325) derivatives | nih.gov |
Introduction of Pharmacologically Relevant Moieties onto the Thiazole Scaffold
The derivatization of the thiazole core is frequently aimed at introducing specific functional groups, known as pharmacophores, that can interact with biological targets and elicit a therapeutic response. The thiazole ring serves as a stable and effective scaffold for orienting these moieties in three-dimensional space.
A common strategy is the incorporation of functionalities known to possess antimicrobial or anticancer properties. For example, the synthesis of 2,4,5-polysubstituted thiazoles featuring acid hydrazide, thiosemicarbazide, and thioureido groups has been reported to yield compounds with significant antibacterial activity, particularly against Gram-positive bacteria, as well as antifungal and anticancer effects. kau.edu.sa Specifically, derivatives bearing a 4-fluorophenyl group showed a broad spectrum of antibacterial activity. kau.edu.sa
In the realm of oncology, thiazole derivatives have been developed as potent kinase inhibitors. By introducing specific substituted phenyl groups, researchers have synthesized 2,3,4-trisubstituted thiazoles that act as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and BRAFV600E, two key proteins in cancer signaling pathways. mdpi.com Compound 3f from one such study, featuring 2,4-dinitrophenyl and p-tolyl moieties, demonstrated potent antiproliferative activity comparable to the reference drug erlotinib. mdpi.com Similarly, other research has focused on creating thiazole-based compounds that dually inhibit EGFR and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), with derivatives 11d and 11f showing greater potency than erlotinib. nih.gov
Furthermore, the thiazole scaffold is a promising platform for developing antitubercular agents to combat drug-resistant strains of Mycobacterium tuberculosis. The introduction of a third substituent onto a 2,4-disubstituted thiazole core has led to compounds capable of reducing inactive M. tuberculosis by over 90% at a concentration of 10 µM, highlighting the potential of 2,4,5-trisubstituted thiazoles in this therapeutic area. dergipark.org.tr
The following table details examples of pharmacologically relevant moieties introduced onto the thiazole scaffold and their associated biological activities.
Table 2: Pharmacological Moieties and Activities of Thiazole Derivatives
| Introduced Moiety/Derivative Class | Pharmacological Activity | Example Compound(s) | Potency/Finding | Ref. |
|---|---|---|---|---|
| Thiosemicarbazide and Thioureido | Antibacterial, Antifungal | 6f , 12f (R = 4-F-C₆H₄) | Twice as active as ampicillin (B1664943) against B. subtilis. | kau.edu.sa |
| 2,4-Dinitrophenyl and p-Tolyl | Anticancer (EGFR/BRAFV600E inhibitor) | 3f | GI₅₀ = 37 nM (comparable to erlotinib, GI₅₀ = 33 nM) | mdpi.com |
| N/A | Anticancer (EGFR/VEGFR-2 inhibitor) | 11d , 11f | GI₅₀ = 30 nM and 27 nM, respectively (more potent than erlotinib) | nih.gov |
| Various Trisubstituted Thiazoles | Antitubercular | 12b , 12c | >90% reduction of inactive M. tuberculosis at 10 µM | dergipark.org.tr |
Computational Chemistry and Spectroscopic Characterization of 2,4,5 Trimethylthiazole
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,4,5-trimethylthiazole, these studies have primarily utilized Density Functional Theory (DFT) to map its electronic landscape and predict its chemical behavior.
Density Functional Theory (DFT) has been the principal method for investigating the molecular and electronic structure of this compound. A study on thiazole (B1198619) derivatives as corrosion inhibitors employed DFT calculations at the PBEPBE/6-31+G(d,p) level of theory to optimize the molecule's geometry and analyze its quantum chemical properties researchgate.net. Another theoretical investigation also utilized DFT with the B3LYP method and a 6-311G(d,p) basis set to perform a quantum chemical analysis of this compound, focusing on its electronic structure and dynamics researchgate.net.
These DFT studies are crucial for characterizing the molecular orbitals (MOs), which dictate the molecule's reactivity. While semi-empirical methods offer a computationally less intensive alternative for large molecules, detailed studies applying methods such as AM1 or PM3 specifically to this compound are not prominently available in the reviewed literature. The focus has remained on the more rigorous DFT approaches to ensure higher accuracy in the calculated electronic properties.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting a molecule's reactivity. The energy of the HOMO is associated with the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. A smaller energy gap (ΔE) between the HOMO and LUMO indicates higher chemical reactivity and lower kinetic stability researchgate.netresearchgate.net.
For this compound (TMTZ), these orbital energies have been calculated to understand its behavior, particularly as a corrosion inhibitor. A high HOMO energy (EHOMO) suggests a greater tendency to donate electrons to the empty orbitals of a metal, enhancing adsorption and inhibition efficiency. Conversely, a low LUMO energy (ELUMO) indicates a greater ability to accept electrons from the metal surface researchgate.net.
One study calculated the following frontier orbital energies for this compound researchgate.net:
EHOMO : -5.928 eV
ELUMO : -0.997 eV
Energy Gap (ΔE) : 4.931 eV
The distribution of these orbitals is also critical. In one analysis, the HOMO and LUMO densities of this compound were visualized, showing the regions of the molecule most involved in electron donation and acceptance researchgate.net.
Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Value (eV) | Reference |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | -5.928 | researchgate.net |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | -0.997 | researchgate.net |
| ΔE (Energy Gap) | 4.931 | researchgate.net |
Global reactivity descriptors are derived from the frontier orbital energies and provide a quantitative measure of a molecule's stability and reactivity. These parameters, including ionization potential (I), electron affinity (A), electronegativity (χ), global hardness (η), softness (S), and the electrophilicity index (ω), have been calculated for this compound to evaluate its potential as a corrosion inhibitor researchgate.netresearchgate.net.
According to Koopmans' theorem, the ionization potential can be approximated as I = -EHOMO and the electron affinity as A = -ELUMO.
Electronegativity (χ) measures the ability of a molecule to attract electrons.
Global Hardness (η) quantifies the resistance to change in electron distribution or charge transfer. A lower hardness value (and thus higher softness, S = 1/η) signifies higher reactivity.
The electrophilicity index (ω) provides a measure of the energy lowering due to maximal electron flow between donor and acceptor researchgate.net.
These descriptors offer a comprehensive picture of the molecule's reactive nature.
Calculated Global Reactivity Descriptors for this compound
| Descriptor | Value | Reference |
|---|---|---|
| Ionization Potential (I) | 5.928 eV | researchgate.net |
| Electron Affinity (A) | 0.997 eV | researchgate.net |
| Electronegativity (χ) | 3.463 | researchgate.net |
| Global Hardness (η) | 2.466 | researchgate.net |
| Global Softness (S) | 0.406 | researchgate.net |
| Electrophilicity Index (ω) | 2.433 eV | researchgate.net |
To identify the most reactive sites within the this compound molecule, theoretical methods such as the analysis of Mulliken atomic charges and Fukui functions are employed. These calculations pinpoint the atoms most susceptible to electrophilic and nucleophilic attack researchgate.net.
The Fukui function is a local reactivity descriptor that indicates the change in electron density at a given point in the molecule when the total number of electrons is changed. It helps identify which atoms are more likely to accept or donate electrons. For this compound, calculations have been performed to determine these reactive sites, which is particularly useful in understanding its interaction with metal surfaces in the context of corrosion inhibition. These studies have identified the –C4=C5– atomic center of the thiazole ring as a primary adsorption site for interaction with a metallic surface researchgate.net. The distribution of Mulliken charges further reveals the electrostatic potential across the molecule, highlighting the electron-rich nitrogen and sulfur atoms and the π-electron system of the thiazole ring as key areas for interaction researchgate.net.
Molecular Dynamics and Simulation Studies
While quantum chemical calculations describe the static electronic properties of a single molecule, molecular dynamics and simulation studies explore the behavior of molecules over time, often in the presence of other molecules or surfaces.
Monte Carlo simulations have been specifically applied to study the adsorption behavior of this compound on metal surfaces, providing insights relevant to material science, particularly in the field of corrosion inhibition researchgate.net. In these simulations, the interaction between the inhibitor molecule and a surface, such as iron (Fe), is modeled to find the most stable adsorption configuration and to calculate the adsorption energy.
For this compound, Monte Carlo simulations were used to model its adsorption on an Fe (110) surface. The results indicated that the molecule tends to adsorb in a nearly parallel orientation to the surface, which maximizes the contact and interaction between its active sites (the sulfur and nitrogen atoms and the π-system of the ring) and the iron atoms researchgate.net. The calculated adsorption energies provide a quantitative measure of the strength of this interaction. A high negative value for adsorption energy signifies a strong and spontaneous adsorption process, which is a key characteristic of an effective corrosion inhibitor researchgate.net. These simulation results align with the predictions from quantum chemical calculations, confirming that the thiazole ring is central to the molecule's ability to bind to the metal surface researchgate.net.
Advanced Spectroscopic Techniques for Structural Elucidation and Conformational Analysis
Advanced spectroscopic techniques are indispensable in the precise structural elucidation and conformational analysis of organic molecules such as this compound. These methods provide detailed insights into the molecular framework, the electronic environment of individual atoms, and the nature of chemical bonds. Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for determining the connectivity of atoms and the specific environment of the methyl groups, while Vibrational Spectroscopy, particularly Infrared (IR) spectroscopy, is crucial for identifying functional groups and analyzing bond vibrations within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of this compound by providing information on the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei. The distinct chemical shifts of the three methyl groups in the NMR spectrum offer unambiguous evidence for their positions on the thiazole ring.
In the ¹H NMR spectrum, recorded in deuterated chloroform (CDCl₃), three distinct signals corresponding to the three methyl groups are observed. The methyl group attached to the C2 position of the thiazole ring typically appears as a singlet at approximately 2.59 ppm. chemicalbook.comnih.gov The methyl groups at the C4 and C5 positions are also observed as singlets, with chemical shifts around 2.28 ppm and 2.27 ppm, respectively. chemicalbook.comnih.gov The slight difference in their chemical shifts is due to the subtle variations in their electronic environments within the heterocyclic ring.
The ¹³C NMR spectrum provides further confirmation of the molecular structure. The carbon atom of the methyl group at the C2 position resonates at approximately 18.86 ppm. nih.gov The carbons of the methyl groups at the C4 and C5 positions exhibit signals at around 14.51 ppm and 11.12 ppm, respectively. nih.gov The distinct chemical shifts for each methyl carbon atom allow for their definitive assignment to the respective positions on the thiazole ring. The carbon atoms within the thiazole ring itself also give characteristic signals, with C2 appearing around 161.15 ppm, C4 at about 147.35 ppm, and C5 at approximately 125.23 ppm. nih.gov
Interactive Data Table: ¹H NMR Chemical Shifts for this compound in CDCl₃
| Methyl Group Position | Chemical Shift (δ) in ppm |
| C2-CH₃ | ~2.59 |
| C4-CH₃ | ~2.28 |
| C5-CH₃ | ~2.27 |
Interactive Data Table: ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Atom | Chemical Shift (δ) in ppm |
| C2 | ~161.15 |
| C4 | ~147.35 |
| C5 | ~125.23 |
| C2-C H₃ | ~18.86 |
| C4-C H₃ | ~14.51 |
| C5-C H₃ | ~11.12 |
Vibrational spectroscopy, specifically Infrared (IR) spectroscopy, is a key technique for identifying the functional groups and analyzing the vibrational modes of bonds within this compound. The IR spectrum reveals characteristic absorption bands that correspond to the stretching and bending vibrations of specific bonds in the molecule.
The IR spectrum of this compound is characterized by several key absorption regions. The region between 3000 and 2850 cm⁻¹ is associated with the C-H stretching vibrations of the methyl groups. vscht.cz These bands are typically of medium to strong intensity and confirm the presence of aliphatic C-H bonds.
The vibrations of the thiazole ring itself give rise to characteristic absorptions. The C=N stretching vibration of the thiazole ring is expected to produce a strong absorption band in the region of 1680-1640 cm⁻¹. The C=C stretching vibration within the ring typically appears in the 1600-1475 cm⁻¹ range. These absorptions are fundamental in confirming the heterocyclic aromatic system.
Furthermore, C-H bending vibrations of the methyl groups are observed in the fingerprint region of the spectrum, typically between 1470-1350 cm⁻¹. vscht.cz The specific pattern and frequency of these bands can provide further structural information. The C-S bond stretching vibration is generally weak and appears at lower frequencies, often in the 800-600 cm⁻¹ range.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Functional Group |
| C-H Stretch | 3000 - 2850 | Methyl Groups (-CH₃) |
| C=N Stretch | 1680 - 1640 | Thiazole Ring |
| C=C Stretch | 1600 - 1475 | Thiazole Ring |
| C-H Bend | 1470 - 1350 | Methyl Groups (-CH₃) |
Biological Activity and Mechanistic Insights of Aromatic 2,4,5 Trimethylthiazole
Role in Flavor and Aroma Chemistry: Mechanistic Investigations
2,4,5-Trimethylthiazole is a key volatile compound that contributes to the characteristic aroma of many cooked foods. nih.gov Its formation and sensory impact are the results of complex chemical reactions occurring during thermal processing.
Formation Pathways in Thermal Processing (e.g., Maillard Reaction in Cooked Foods) and Precursor Chemistry
The primary route for the formation of this compound in food is the Maillard reaction, a non-enzymatic browning reaction that occurs between amino acids and reducing sugars upon heating. nih.govsmolecule.comfrontiersin.orgptmitraayu.com This compound is a recognized flavor component in a variety of cooked products, including meats and potatoes. nih.gov
The key precursors for the synthesis of thiazoles, in general, are sulfur-containing compounds, such as the amino acid cysteine, which react with carbonyl compounds generated from carbohydrates or lipid degradation. researchgate.net The formation of this compound specifically involves the thermal interaction of sulfur-containing amino acids with other reactive molecules. researchgate.netbtbuspxb.com For instance, studies have shown that it can be formed from the degradation products of cysteine reacting with 2,3-butanedione (B143835) at elevated temperatures (e.g., 120 °C). acs.org Thiamine (B1217682) (Vitamin B1) is another important precursor, as its thermal degradation can also yield various thiazole (B1198619) derivatives, including 4,5-dimethylthiazole. btbuspxb.comtripod.com The reaction pathways are complex, involving condensation, cyclization, and dehydration steps. frontiersin.orgresearchgate.net
The general mechanism for thiazole formation during the Maillard reaction involves hydrogen sulfide (B99878) (generated from a sulfur donor like cysteine) reacting with an ammonia (B1221849) source and a dicarbonyl compound (an intermediate of the Maillard reaction). nih.gov This sequence of reactions leads to the formation of the five-membered thiazole ring.
Contribution to Complex Sensory Profiles and Proposed Olfactory Receptor Interactions
This compound is recognized for its potent and complex aroma profile, which is often described as nutty, cocoa-like, and reminiscent of coffee. nih.govthegoodscentscompany.com It can also impart roasted, earthy, and slightly meaty notes. chemicalbull.comfemaflavor.org At very low concentrations (e.g., 10 ppm), it has a nutty, cocoa, and green vegetative taste with roasted, earthy nuances. thegoodscentscompany.com However, at higher concentrations (above 0.05 ppm), it can develop a less desirable note of raw potato skin. thegoodscentscompany.com Its distinct sensory characteristics make it a valuable component in the flavor and fragrance industry, used to enhance the profiles of products like chocolate, coffee, and cured meats. thegoodscentscompany.comchemicalbull.com
Research into the molecular basis of its perception has identified specific olfactory receptors (ORs) that interact with this compound. In rodents, this compound (often abbreviated as TMT in this context) is known to evoke innate fear responses, an effect mediated by the olfactory system. jneurosci.org Studies have identified a high-affinity receptor, Olfr1019, expressed in sensory neurons of mice, which is sufficient to trigger this innate freezing behavior. The transient receptor potential ankyrin 1 (Trpa1) channel, found in trigeminal neurons, also contributes to the aversive response, suggesting a role for nociception (the sensation of pain) alongside olfaction.
Furthermore, cryo-electron microscopy studies have elucidated the structure of an insect olfactory receptor complex from the mosquito Anopheles gambiae (AgamOR28) bound to this compound. rcsb.org This research provides a structural basis for understanding how odorants activate these ion channel receptors, revealing that odorant binding to a single OR subunit is enough to open the channel pore. rcsb.org Such studies highlight the specific and sensitive molecular interactions that allow for the detection of this compound, whether as a flavor molecule in food or a semiochemical (a chemical involved in communication) in nature. nih.gov
Sulfur Atom Reactivity with Carbonyl Compounds in Flavor Development Mechanisms
The chemistry of the thiazole ring is central to its role in flavor. The thiazole ring contains both a sulfur atom at position 1 and a nitrogen atom at position 3. pharmaguideline.com The sulfur atom acts as an electron donor, which influences the reactivity of the entire heterocyclic ring system. pharmaguideline.com This electronic arrangement makes certain positions on the ring more susceptible to chemical reactions.
Specifically, the carbon at position 2 (C2) is the most electron-deficient and is therefore susceptible to deprotonation by strong bases and attack by nucleophiles. pharmaguideline.com Conversely, electrophilic substitution reactions, such as halogenation, preferentially occur at the C5 position, which is slightly electron-rich. pharmaguideline.com
Exploration of Potential Biological and Pharmacological Activities of this compound and its Direct Derivatives
While this compound is primarily studied for its flavor properties, the broader class of thiazole derivatives has attracted significant interest for its diverse biological and pharmacological activities.
Research into Antimicrobial Properties of Thiazole Derivatives
Thiazole derivatives have been extensively investigated as potential antimicrobial agents. mdpi.com The thiazole moiety is a key structural component in many biologically active compounds, and its derivatives have shown promising results against various bacterial and fungal strains. mdpi.comjchemrev.com The emergence of antibiotic resistance has fueled the search for new and effective antimicrobial drugs, making thiazoles an important area of research. mdpi.com
The antimicrobial mechanism of some thiazole derivatives is attributed to their amphiphilic nature, meaning they have both hydrophobic (lipid-loving) and hydrophilic (water-loving) parts. mdpi.com This property facilitates their integration into the cell membranes of microorganisms, leading to inhibitory action against both Gram-positive and Gram-negative bacteria. mdpi.com For example, certain 2,4-disubstituted 1,3-thiazole derivatives have demonstrated notable in vitro antibacterial properties. mdpi.com
Table 1: Examples of Antimicrobial Activity in Thiazole Derivatives This table is interactive. You can sort the data by clicking on the column headers.
| Derivative Class | Test Organisms | Activity Level | Reference |
| Benzo[d]thiazole derivatives | Staphylococcus aureus (MRSA), Escherichia coli, Aspergillus niger | Significant activity at 50–75 µg/mL | nih.gov |
| 1,3-Thiazole derivatives | S. aureus, E. coli, A. niger | Moderate activity at 125–200 µg/mL | nih.gov |
| Heteroaryl(aryl) thiazole derivatives | Methicillin-resistant S. aureus, P. aeruginosa, E. coli | Higher potential than ampicillin (B1664943) (MIC 0.23–0.7 mg/mL) | mdpi.com |
| Sulfathiazole | Various bacteria and fungi | Broad-spectrum antibacterial and antifungal properties | jchemrev.com |
Investigation of Anticancer Potential of Thiazole Derivatives in in vitro Cell Line Assays
The thiazole scaffold is a privileged structure in medicinal chemistry and is found in several approved drugs. Numerous studies have reported the potential of thiazole derivatives as anticancer agents. researchgate.net In vitro evaluations have shown that various thiazole analogs exhibit potent and selective inhibitory activity against a wide range of human tumor cell lines. researchgate.net These include cell lines for leukemia, breast, lung, colon, and prostate cancers. researchgate.net
The mechanisms of action are varied, but researchers have synthesized and tested numerous derivatives, identifying compounds with significant cytotoxic effects. For example, certain β-amino carbonyl derivatives containing a thiazole ring were found to be particularly active against HCT116 and H1299 colon cancer cell lines. niscair.res.in Similarly, other studies have identified thiazole derivatives with potent activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. mdpi.comekb.eg
Table 2: Examples of In Vitro Anticancer Activity of Thiazole Derivatives This table is interactive. You can sort the data by clicking on the column headers.
| Derivative Class | Cancer Cell Line(s) | Measurement | Result | Reference |
| Thiazole-based β-amino carbonyls | HCT116, H1299 (Colon) | Cytotoxicity | Compounds 4g and 4r showed high activity | niscair.res.in |
| 1,3,4-Thiadiazole derivatives | MCF-7 (Breast), HepG2 (Liver) | IC₅₀ | Wide range of activity (IC₅₀ = 2.34–91.00 µg/mL) | mdpi.com |
| 2-(2-hydrazinyl) thiazoles | K-562 (Leukemia) | Anticancer Activity | Compounds 4c and 4d showed significant activity | nih.gov |
| 5-(p-chloro phenyl)-2-[(ethoxy-carbonyl-methylidine)-hydrazino]-1,3-thiazole | Colon, Breast, Liver | IC₅₀ | 4.7 µg/mL (Colon), 4.8 µg/mL (Breast), 11 µg/mL (Liver) | ekb.eg |
Mechanistic Studies of Interaction with Biological Targets (Enzymes, Receptors)
Detailed mechanistic studies elucidating the interaction of this compound with specific enzymes or non-olfactory receptors are not extensively documented in publicly available research. The primary focus of mechanistic research has been on its role as a semiochemical, particularly its interaction with olfactory systems in various species.
The compound is recognized as a potent odorant that elicits specific behavioral and physiological responses through its binding to olfactory receptors (ORs). In rodents, this compound (sometimes referred to as nTMT in literature to distinguish it from its dihydro- derivative TMT) is known to evoke innate fear and avoidance responses. jneurosci.org This suggests that specific ORs in the olfactory epithelium recognize the molecule, initiating a signal cascade in the olfactory bulb that is ultimately interpreted by the brain as a threat cue. jneurosci.org
Studies have demonstrated that this compound can activate a range of olfactory receptors. biorxiv.org Research using electroantennography, a technique that measures the average output from the entire antenna of an insect, has shown that this compound generates significant responses in ants, indicating the presence of responsive ORs. pnas.org Further investigation into the binding dynamics with specific proteins has involved using this compound as a model odorant to study its uptake, retention, and release from recombinant rat odor-binding protein 3 (OBP3), which is believed to transport odorants through the nasal mucus to the receptors. ebi.ac.uk
While the exact binding pocket and molecular interactions for each specific receptor are still a subject of ongoing research, it is clear that the mechanism of action for this compound's most prominent biological effects is mediated by the olfactory system.
Table 1: Summary of Research on Olfactory System Interactions with this compound
| Organism/System | Interaction/Effect Observed | Significance | Reference(s) |
| Rodents (Mice) | Induces freezing and avoidance behaviors. | Demonstrates its role as an innate fear-evoking semiochemical (kairomone). | jneurosci.org |
| Mammalian ORs | Shown to activate a variety of olfactory receptors in screening assays. | Confirms the molecular basis for its perception as an odorant. | biorxiv.org |
| Ants (Harpegnathos saltator) | Elicits electroantennogram (EAG) responses. | Indicates its detection by the insect olfactory system, suggesting a role in inter- or intra-species chemical communication. | pnas.org |
| Rat Odor-Binding Protein 3 (OBP3) | Used as a model ligand to study binding, uptake, and release dynamics. | Provides insight into the transport mechanism of the odorant to olfactory receptors. | ebi.ac.uk |
Applications as Precursors in Drug and Vitamin Synthesis Research
The stable heterocyclic structure of this compound makes it a valuable building block and precursor in the synthesis of more complex, biologically active molecules. chemimpex.com Its utility is particularly noted in pharmaceutical and vitamin-related research.
In Drug Synthesis Research
The thiazole ring is a common scaffold in medicinal chemistry. This compound serves as a key intermediate in the development of various therapeutic agents. chemball.com The pharmaceutical sector utilizes it as a precursor for synthesizing bioactive molecules, including certain antimalarial and antimicrobial drugs. pmarketresearch.com Its incorporation into larger molecular frameworks is valued for its ability to help stabilize critical nitrogen-sulfur bonds in heterocyclic structures. pmarketresearch.com
Research has demonstrated its use in creating more complex fused-ring heterocycles. For example, this compound can be reacted with aroyl chlorides, such as benzoyl chloride, to generate (Z)-2-(heterocyclic)-1-phenylvinyl benzoates. thieme-connect.comresearchgate.net These intermediates can then be used in subsequent reactions to build novel polycyclic systems, which are often explored for new pharmacological activities. thieme-connect.com The compound is also used as a starting material in the development of agrochemicals, such as novel fungicides. pmarketresearch.com
In Vitamin Synthesis Research
The most significant application in this area relates to Vitamin B1 (thiamine). Thiamine is an essential vitamin composed of a pyrimidine (B1678525) ring and a thiazole ring linked by a methylene (B1212753) bridge. nih.gov The specific thiazole moiety in thiamine is 4-methyl-5-(β-hydroxyethyl)thiazole. While not identical, the core structure of this compound makes it a relevant precursor and model compound for research into thiamine synthesis.
The biosynthesis of thiamine involves the separate creation of the two heterocyclic precursors, which are then coupled. nih.govresearchgate.net Research into these pathways often involves studying the synthesis and modification of various thiazole derivatives. nih.gov Furthermore, the thermal degradation of thiamine, such as during the cooking of food, is known to produce a variety of flavor compounds, including this compound, which highlights the close chemical relationship between these molecules. lu.se This connection makes this compound a useful tool in both studying the mechanisms of thiamine degradation and in synthetic approaches related to Vitamin B1 and its derivatives. google.com
Table 2: Applications of this compound as a Synthetic Precursor
| Application Area | Role of this compound | Resulting Products/Research Focus | Reference(s) |
| Drug Synthesis | Precursor/Intermediate | Antimicrobial and antimalarial agents. | pmarketresearch.com |
| Building Block | Fused-ring heterocyclic systems for pharmacological screening. | thieme-connect.comresearchgate.net | |
| Intermediate | Agrochemicals (e.g., fungicides). | pmarketresearch.com | |
| Vitamin Synthesis | Precursor/Model Compound | Research into the synthesis and degradation of Vitamin B1 (Thiamine). | researchgate.netlu.segoogle.com |
Analytical Methodologies and Advanced Characterization for 2,4,5 Trimethylthiazole
Chromatographic Techniques for Separation, Identification, and Quantification
Chromatographic methods are fundamental to the analysis of 2,4,5-trimethylthiazole, providing the means to separate it from complex matrices and determine its purity and concentration.
Gas Chromatography (GC) for Purity and Content Determination
Gas chromatography (GC) is a cornerstone technique for assessing the purity of this compound and quantifying its content in various samples. The principle of GC relies on the partitioning of volatile compounds between a gaseous mobile phase and a stationary phase within a capillary column. The time it takes for a compound to travel through the column, known as its retention time, is a characteristic feature used for its identification under specific chromatographic conditions.
For the analysis of this compound, a typical GC system would be equipped with a flame ionization detector (FID), which is highly sensitive to organic compounds. The choice of the capillary column is critical, with non-polar or medium-polarity columns often being employed for the separation of such heterocyclic compounds. The oven temperature is programmed to increase gradually, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. The purity of a this compound sample is determined by the relative area of its corresponding peak in the resulting chromatogram. A higher peak area relative to any impurity peaks indicates a higher purity level. Commercial standards of this compound are often certified with a purity of ≥98% as determined by GC.
Table 1: Typical Gas Chromatography Parameters for this compound Analysis
| Parameter | Typical Value |
| Column | 5% Phenyl Methyl Siloxane |
| Injector Temperature | 250 °C |
| Detector (FID) Temperature | 280 °C |
| Oven Program | Initial Temp: 50°C, Ramp: 10°C/min to 250°C |
| Carrier Gas | Helium |
| Injection Mode | Split |
Use as an Internal Standard in Quantitative Analytical Protocols (e.g., Aldehyde Determination)
Due to its chemical stability and chromatographic behavior, this compound is effectively utilized as an internal standard in the quantitative analysis of other volatile compounds, particularly aldehydes in alcoholic beverages. mdpi.com An internal standard is a compound of a known concentration that is added to a sample to aid in the quantification of other analytes. It helps to correct for variations in injection volume and potential losses during sample preparation.
In the determination of aldehydes in spirits, a known amount of this compound is added to the beverage sample before analysis by GC. mdpi.com The peak areas of the target aldehydes are then compared to the peak area of the internal standard. By using a calibration curve prepared with known concentrations of the aldehydes and the internal standard, the exact concentration of each aldehyde in the sample can be determined. The choice of this compound as an internal standard is advantageous because it is not naturally present in most alcoholic beverages and its retention time is typically distinct from the aldehydes of interest, ensuring good separation and accurate quantification.
Table 2: Example Application of this compound as an Internal Standard for Aldehyde Analysis in Alcoholic Beverages
| Analyte | Retention Time (min) | Calibration Range (mg/L) | Correlation Coefficient (R²) |
| Acetaldehyde | 3.5 | 1 - 100 | 0.998 |
| Formaldehyde | 4.2 | 0.5 - 50 | 0.997 |
| This compound (IS) | 8.1 | Constant | N/A |
Note: The data in this table is illustrative and based on typical applications. Actual values may vary depending on the specific analytical method and instrumentation.
Integration with Mass Spectrometry (GC-MS) for Identification and Volatile Profiling
The coupling of gas chromatography with mass spectrometry (GC-MS) provides a powerful tool for the unambiguous identification of this compound and for comprehensive volatile profiling of complex samples like food and beverages. rroij.com As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments.
The mass spectrum of this compound is characterized by a prominent molecular ion peak at m/z 127, corresponding to its molecular weight. researchgate.net Other significant fragment ions can be observed, which arise from the cleavage of the thiazole (B1198619) ring and its methyl substituents. By comparing the obtained mass spectrum with reference spectra in databases such as the NIST library, a confident identification of this compound can be made, even in trace amounts within a complex mixture. This technique is invaluable in food chemistry for studying the formation of flavor compounds during cooking and processing. nih.gov
Table 3: Key Mass Spectral Fragments for this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |
| 127 | 100 | [M]+ (Molecular Ion) |
| 86 | ~70 | [C4H4NS]+ |
| 85 | ~30 | [C4H3NS]+ |
| 59 | ~25 | [C2H3S]+ |
Source: PubChem CID 61653 researchgate.net
Advanced Spectroscopic Analytical Applications
Beyond standard chromatographic techniques, advanced spectroscopic methods offer enhanced sensitivity and resolution for the characterization of this compound and other volatile compounds.
Application in High-Resolution Spectroscopic Analysis (e.g., Headspace Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS) for Volatile Compounds)
Headspace gas chromatography-ion mobility spectrometry (HS-GC-IMS) is an increasingly popular technique for the rapid and sensitive analysis of volatile organic compounds (VOCs) in food and beverages. This method combines the separation power of GC with the high sensitivity and resolving power of IMS. In HS-GC-IMS, the volatile compounds in the headspace of a sample are first separated by a GC column and then enter an ion mobility spectrometer. In the IMS drift tube, ions are separated based on their size, shape, and charge, providing an additional dimension of separation.
While specific studies focusing solely on this compound using HS-GC-IMS are not extensively detailed in the provided search results, the technique is widely applied for the analysis of volatile flavor compounds, including heterocyclic compounds like thiazoles. mdpi.com The high sensitivity of HS-GC-IMS makes it particularly suitable for detecting trace amounts of potent aroma compounds. The resulting data is often visualized as a three-dimensional plot of retention time, drift time, and signal intensity, which can be used to create a unique "fingerprint" of a sample's volatile profile. This allows for the differentiation of samples based on their aroma composition and for monitoring changes in flavor during processing or storage.
Method Validation and Accuracy Assessment in Complex Matrices
Ensuring the reliability of analytical results for this compound, especially in complex food matrices, requires rigorous method validation. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed by analyzing a series of standards of known concentrations and evaluating the correlation coefficient (R²) of the resulting calibration curve.
Accuracy refers to the closeness of the measured value to the true value. It is often determined by spike-recovery experiments, where a known amount of this compound is added to a blank matrix and the percentage of the added analyte that is recovered by the method is calculated.
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the method.
Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be accurately and precisely quantified.
For complex matrices such as meat or coffee, matrix effects can interfere with the analysis of this compound. nih.gov These effects can be caused by other components in the sample that co-elute with the analyte and either enhance or suppress the analytical signal. To overcome this, matrix-matched calibration standards are often used. These are calibration standards prepared in a blank matrix that is similar to the sample being analyzed. This helps to compensate for any matrix-induced signal enhancement or suppression, thereby improving the accuracy of the quantification.
Research Applications Beyond Biological and Analytical Domains
Exploration in Material Science: Polymer and Coating Formulations
The incorporation of 2,4,5-trimethylthiazole and its parent thiazole (B1198619) moiety into polymer science is a growing area of research. The compound is utilized in the formulation of specialty polymers and coatings, where it can contribute to enhanced durability and resistance to environmental factors. Current time information in Edmonton, CA.pmarketresearch.com Innovations in polymer chemistry are leveraging the electron-rich aromatic system of this compound to develop materials with superior performance characteristics. pmarketresearch.com
While the term "polymer moderator" is not widely used, the chemical principles of the thiazole ring allow it to influence and participate in polymerization reactions, often acting as a catalytic agent or a building block that defines the polymer's properties. For instance, a structurally similar compound, 2,4,5-trimethylthiazoline, has been noted to act as a catalytic agent in the formation of polyurethanes. ekb.eg This catalytic activity stems from the chemical nature of the thiazole ring, which contains nucleophilic nitrogen and sulfur atoms. These heteroatoms, with their lone pairs of electrons, can initiate or accelerate polymerization reactions.
Thiazole derivatives can be physically incorporated as additives into polymer matrices, such as polyurethane, to enhance specific properties of the final coating. ekb.egekb.eg Furthermore, derivatives of this compound have been used to create advanced conductive polymers for applications like flexible electronics, highlighting its role as a key structural component. pmarketresearch.com
In coatings, thiazole additives have been shown to improve flame retardancy and antimicrobial properties, which are critical aspects of durability and environmental resistance. ekb.egekb.egresearchgate.netsci-hub.box The ability of the thiazole ring, with its delocalized π-electrons and heteroatoms, to interact with and stabilize polymer chains contributes to these enhanced characteristics. mdpi.com Specifically for this compound, its use in developing corrosion-resistant coatings capitalizes on its electron-rich aromatic system to protect underlying materials from environmental degradation. pmarketresearch.com This makes it a valuable component for specialty coatings designed to withstand harsh conditions. Current time information in Edmonton, CA.
Investigation as Corrosion Inhibitors: Theoretical and Experimental Approaches
The use of organic compounds containing nitrogen and sulfur atoms is a well-established strategy for preventing metal corrosion. This compound fits this profile and has been the subject of both theoretical and experimental investigations to understand its efficacy as a corrosion inhibitor. These studies focus on its interaction with metal surfaces and the relationship between its molecular structure and protective capabilities.
The primary mechanism by which this compound inhibits corrosion is through its adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. nih.govresearchgate.net Theoretical studies using Monte Carlo simulations have shown that this compound (TMTZ) molecules adsorb in a parallel orientation on an iron (Fe) surface. researchgate.net This flat adsorption maximizes the surface coverage and promotes strong interaction with the metal. researchgate.net
The adsorption process is facilitated by several features of the molecule's structure:
Heteroatom Interaction : The sulfur (S) and nitrogen (N) atoms in the thiazole ring possess lone pairs of electrons, which can be shared with the vacant d-orbitals of metal atoms (like iron), forming coordinate covalent bonds. researchgate.net This process is a form of chemisorption.
π-Electron System : The delocalized π-electrons of the aromatic thiazole ring can interact with the d-orbitals of the metal surface atoms, further strengthening the bond between the inhibitor and the metal. researchgate.net
Active Adsorption Sites : Computational analysis indicates that the –C4=C5– atomic center of the thiazole ring is a key site for adsorption onto a metallic surface. researchgate.net
The combination of these interactions leads to the formation of a stable, protective film on the metal. The process involves both physical adsorption (physisorption), through van der Waals forces, and chemical adsorption (chemisorption), through bond formation, leading to a strong and spontaneous process. mdpi.comresearchgate.net This protective layer effectively blocks corrosive agents from reaching the metal surface. nih.gov
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting the effectiveness of corrosion inhibitors by correlating their electronic properties with their inhibition efficiency. researchgate.netresearchgate.net Several key parameters are calculated to evaluate a molecule's potential as an inhibitor.
Frontier Molecular Orbitals (HOMO and LUMO) : The energy of the Highest Occupied Molecular Orbital (EHOMO) indicates the ability of a molecule to donate electrons. A higher EHOMO value suggests a greater tendency to donate electrons to the vacant d-orbitals of a metal, leading to better inhibition. The energy of the Lowest Unoccupied Molecular Orbital (ELUMO) relates to the molecule's ability to accept electrons.
Energy Gap (ΔE) : The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO) is an indicator of molecular reactivity. A smaller energy gap implies that the molecule is more easily polarized and can interact more strongly with the metal surface, thus enhancing inhibition efficiency. researchgate.net
Global Hardness (η) and Softness (S) : These parameters measure the stability and reactivity of the inhibitor molecule. Hard molecules have a large energy gap and are less reactive, while soft molecules have a small energy gap and are more reactive, which is generally favorable for corrosion inhibition. chimicatechnoacta.ru
Theoretical studies comparing this compound (TMTZ) with other thiazole derivatives like 2-acetyl-thiazole (ATZ), 2-isobutyl-thiazole (ISTZ), and 4-methyl-5-(2-hydroxyethyl)-thiazole (SFR) have been conducted. researchgate.net The calculated results predict a corrosion inhibition effectiveness order of: ATZ > TMTZ > SFR > ISTZ. researchgate.net This indicates that this compound is a highly effective inhibitor, second only to 2-acetyl-thiazole in this studied group. researchgate.net The electron-donating properties of its methyl groups contribute to its strong performance. researchgate.net
The adsorption energies calculated through Monte Carlo simulations support these findings, showing that a more negative (i.e., larger) adsorption energy corresponds to a stronger and more stable interaction between the inhibitor and the metal surface. researchgate.net
Table 1: Calculated Quantum Chemical Parameters for Thiazole Derivatives Data sourced from theoretical calculations at the DFT-PBEPBE/6-31+G(d,p) level of theory. researchgate.net
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| 2-acetyl-thiazole (ATZ) | -7.72 | -3.12 | 4.60 |
| 2,4,5-trimethyl-thiazole (TMTZ) | -7.46 | -3.07 | 4.39 |
| 4-methyl-5-(2-hydroxyethyl)-thiazole (SFR) | -7.47 | -2.48 | 4.99 |
| 2-isobutyl-thiazole (ISTZ) | -7.27 | -4.21 | 3.06 |
Table 2: Calculated Adsorption Energies of Thiazole Derivatives on Fe(110) Surface Data sourced from Monte Carlo simulations. researchgate.net
| Compound | Total Energy (kcal/mol) | Adsorption Energy (kcal/mol) | Rigid Adsorption Energy (kcal/mol) | Deformation Energy (kcal/mol) |
| 2-acetyl-thiazole (ATZ) | 33.15 | -154.21 | -148.56 | 5.65 |
| 2,4,5-trimethyl-thiazole (TMTZ) | 28.69 | -146.99 | -142.71 | 4.28 |
| 4-methyl-5-(2-hydroxyethyl)-thiazole (SFR) | 35.23 | -135.53 | -124.93 | 10.60 |
| 2-isobutyl-thiazole (ISTZ) | 34.34 | -120.31 | -112.56 | 7.75 |
Future Research Directions and Emerging Paradigms
Addressing Research Gaps in Mechanistic Understanding of 2,4,5-Trimethylthiazole's Interactions
While this compound is recognized for its role as a flavor and fragrance compound, a significant gap exists in the detailed mechanistic understanding of its interactions at a molecular level. Future research must prioritize elucidating the precise binding mechanisms of this compound with olfactory and gustatory receptors. Recent studies have begun to explore these interactions, such as the cryo-electron microscopy structures of odorant receptor complexes bound to this compound, which revealed an unexpected stoichiometry and provided a framework for understanding receptor activation. rcsb.org Further investigation into the specific amino acid residues involved in binding and the conformational changes induced in the receptor proteins will be crucial. Moreover, its role as a Maillard reaction product found in many cooked foods warrants a deeper understanding of its formation pathways and its subsequent interactions within the food matrix and during digestion. nih.govebi.ac.ukresearchgate.net Research has also pointed to the influence of this compound on microbial activity, such as its correlation with Staphylococcus in fermented sausages, suggesting a need to explore its impact on the microbiome. mdpi.com
Development of Novel, Sustainable Synthetic Strategies for Enhanced Yields and Purity
Current synthetic routes to this compound often rely on classical chemical methods or are byproducts of the Maillard reaction. smolecule.com There is a pressing need to develop novel and sustainable synthetic strategies that offer higher yields, greater purity, and are more environmentally benign. Green chemistry approaches, such as the use of biocatalysts or flow chemistry, could offer significant advantages over traditional batch processing. Exploring enzymatic pathways for its synthesis, inspired by its natural formation in some microorganisms, could lead to highly specific and efficient production methods. smolecule.com Additionally, optimizing reaction conditions to minimize the formation of impurities will be critical for applications in the food and pharmaceutical industries where high purity is paramount.
Advanced Computational Modeling for Predictive Research and Structure-Activity Relationship Studies
Advanced computational modeling presents a powerful tool for accelerating research into this compound. Quantum chemistry methods, such as Density Functional Theory (DFT), have already been employed to predict its reactivity and electronic structure. asianpubs.orgresearchgate.net These studies suggest that this compound is highly reactive, with specific sites prone to nucleophilic and electrophilic attack. asianpubs.orgresearchgate.net Future computational work should focus on developing robust Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net Such models can correlate the structural features of this compound and its derivatives with their biological activities, including their sensory properties and potential therapeutic effects. researchgate.net Molecular docking simulations can further predict the binding affinities and modes of interaction with target proteins, guiding the design of new analogs with enhanced or specific functionalities.
| Research Area | Computational Method | Predicted Outcome |
| Reactivity Prediction | Density Functional Theory (DFT) | Identification of preferential sites for nucleophilic and electrophilic attack. asianpubs.orgresearchgate.net |
| Biological Activity | Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity to predict the efficacy of new derivatives. researchgate.net |
| Receptor Interaction | Molecular Docking | Prediction of binding affinities and interaction modes with target proteins. |
Exploration of Undiscovered Biological Activities and Therapeutic Applications for Aromatic this compound
Beyond its established role in the flavor and fragrance industry, the biological activities of this compound remain largely unexplored. chemimpex.com Preliminary research indicates potential in various fields. For instance, it has been investigated for its influence on the neuroendocrine system, where it has been shown to suppress pulsatile luteinizing hormone (LH) secretion in animal models. researchgate.net This opens avenues for investigating its potential role in reproductive health and stress-related disorders. researchgate.net The thiazole (B1198619) ring is a common scaffold in many medicinally important compounds, suggesting that this compound and its derivatives could possess undiscovered therapeutic properties. asianpubs.org Future research should systematically screen this compound for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Its use as a biochemical reagent in life science research further underscores the need for a more comprehensive toxicological and pharmacological profiling. medchemexpress.com
Integration of this compound in Multifunctional Material Design and Smart Systems
The unique chemical properties of this compound make it a candidate for integration into advanced materials and smart systems. chemimpex.com Its stability and compatibility with other compounds suggest its potential use in the formulation of specialty polymers and coatings, potentially enhancing durability and resistance to environmental factors. chemimpex.com Furthermore, its volatile nature could be harnessed in the development of smart systems for controlled release of aromas in applications ranging from food packaging to environmental scenting. Research into its incorporation into sensor arrays for detecting other volatile organic compounds could also be a fruitful area of investigation, leveraging its distinct chemical signature.
Q & A
Q. What analytical methods are recommended for identifying and quantifying 2,4,5-Trimethylthiazole in complex biological matrices?
- Methodology : Use gas chromatography coupled with ion mobility spectrometry (GC-IMS) for volatile detection, as demonstrated in studies analyzing Rhizoma gastrodiae . Confirm identity via retention indices (RI) and drift times (Dt), and validate with standards. For quantification, pair GC with mass spectrometry (GC-MS) and calibrate using internal standards (e.g., deuterated analogs) to account for matrix effects.
Q. How can researchers determine the purity and structural integrity of synthesized this compound?
- Methodology : Perform nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and rule out isomers . Complement with elemental analysis (C, H, N, S) to verify stoichiometry and high-performance liquid chromatography (HPLC) with UV detection to assess purity (>98% for most studies) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Classified as a flammable liquid (Category 3) and skin/eye irritant. Use fume hoods, flame-resistant gloves, and grounded equipment to mitigate flammability risks . For toxicity, adhere to acute oral toxicity (Category 4) protocols, including proper waste disposal and emergency eyewash/shower access.
Advanced Research Questions
Q. How can contradictory data on the thermal stability of this compound be resolved?
- Methodology : Conflicting reports on decomposition temperatures (e.g., boiling point at 165–167°C vs. stability in GC-IMS at similar ranges) suggest context-dependent behavior. Conduct thermogravimetric analysis (TGA) under inert and oxidative atmospheres to map decomposition pathways. Pair with differential scanning calorimetry (DSC) to identify exothermic/endothermic events .
Q. What strategies optimize the synthesis of this compound for high-yield, scalable production?
- Methodology : Compare thiazole ring construction routes (e.g., Hantzsch synthesis) followed by regioselective methylation. Catalytic methylation using dimethyl sulfate or methyl iodide in polar aprotic solvents (e.g., DMF) under controlled pH improves yield . Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent selection (e.g., ethanol for crystallization) to minimize byproducts .
Q. How do structural modifications of this compound influence its odorant properties in multi-analyte systems?
- Methodology : Use correlation analyses (e.g., Pearson coefficients) to link GC-IMS peak areas of this compound with sensory descriptors (e.g., cocoa, nutty notes) . Apply machine learning models (e.g., random forests) to predict odor intensity based on substituent electronegativity and steric effects .
Q. What gaps exist in the toxicological assessment of this compound for long-term research applications?
- Methodology : While EFSA notes insufficient data for 2-methyl-4,5-benzothiazole, extrapolate cautiously to this compound. Conduct Ames tests for mutagenicity and OECD guideline-compliant 28-day oral toxicity studies in rodents. Prioritize metabolic profiling (e.g., CYP450 enzyme interactions) to assess bioaccumulation risks .
Q. How can researchers leverage this compound as a precursor for bioactive triazole-thiazole hybrids?
- Methodology : Functionalize via nucleophilic substitution at the thiazole sulfur. For example, react with chloroacetic acid derivatives to form thioether linkages, followed by cyclocondensation with hydrazines for triazole ring formation . Validate antimicrobial activity via broth microdilution assays against Gram-positive/negative pathogens .
Key Considerations for Researchers
- Contradictory Evidence : Reconcile safety data by contextualizing EFSA’s toxicological gaps with acute hazard classifications .
- Advanced Applications : Explore hybrid derivatives (e.g., triazole-thiazoles) for antimicrobial or anticancer activity .
- Methodological Rigor : Prioritize multi-technique validation (e.g., NMR + GC-MS) to address isomerism and purity challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
